molecular formula C15H19N3O B14914760 N-benzyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

N-benzyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B14914760
M. Wt: 257.33 g/mol
InChI Key: JDBYVPLJSIKESP-UHFFFAOYSA-N
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Description

N-benzyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the acetamide moiety, and a pyrazole ring substituted with three methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide typically involves the reaction of benzylamine with 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-nitro-1H-imidazole-1-acetamide: A nitro-heterocyclic compound with similar structural features.

    N-benzyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide: Another compound with a pyrazole ring and benzyl group.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

N-benzyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

InChI

InChI=1S/C15H19N3O/c1-11-14(12(2)18(3)17-11)9-15(19)16-10-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,16,19)

InChI Key

JDBYVPLJSIKESP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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